4-(3,4-Dichlorophenyl)-2-azetidinone

Description

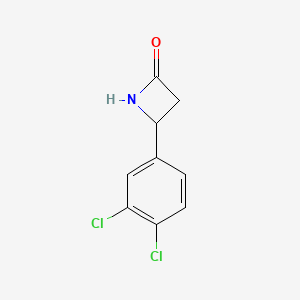

4-(3,4-Dichlorophenyl)-2-azetidinone is a β-lactam derivative featuring a 2-azetidinone (four-membered lactam) ring substituted at the 4-position with a 3,4-dichlorophenyl group. This compound is of significant interest in medicinal chemistry due to the structural versatility of β-lactams and the bioactivity-enhancing properties of the 3,4-dichlorophenyl moiety. The dichlorophenyl group contributes to increased lipophilicity, which can improve membrane permeability and target binding .

The synthesis of this compound typically involves cyclocondensation reactions, as seen in related azetidinones. For example, 3-chloro-4-(2-chlorophenyl)azetidin-2-one derivatives are synthesized via ketene-imine cycloaddition, followed by functionalization with aryl groups . Spectroscopic characterization (IR, ¹H-NMR, mass spectrometry) confirms the structural integrity of such compounds .

Properties

Molecular Formula |

C9H7Cl2NO |

|---|---|

Molecular Weight |

216.06 g/mol |

IUPAC Name |

4-(3,4-dichlorophenyl)azetidin-2-one |

InChI |

InChI=1S/C9H7Cl2NO/c10-6-2-1-5(3-7(6)11)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |

InChI Key |

VLINDSGNYOXOEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

Chlorophenyl-Substituted Azetidinones

- 4-(4-Chlorophenyl)-2-azetidinone: The absence of the 3-chloro substituent reduces steric hindrance compared to the 3,4-dichloro analog. This compound (MW 336.00) exhibits moderate leptospirocidal activity but lower antibacterial potency than 3,4-dichlorophenyl derivatives .

- 4-(2-Chlorophenyl)-2-azetidinone: Substitution at the 2-position results in distinct conformational constraints. For instance, 3-chloro-1-{4-[5-(substitutedphenyl)isoxazol-3-yl]phenyl}-4-(2-chlorophenyl)azetidin-2-one derivatives demonstrate enhanced antibacterial activity against Staphylococcus aureus due to synergistic effects between the isoxazole and azetidinone moieties .

Key Structural Insight: The 3,4-dichlorophenyl group in 4-(3,4-Dichlorophenyl)-2-azetidinone provides optimal electronic and steric effects for target interactions, as evidenced by its superior activity over mono-chlorinated analogs .

Non-Azetidinone Dichlorophenyl Derivatives

- 3,4-Dichlorocinnamanilides : These compounds exhibit broad-spectrum antimicrobial activity, including against methicillin-resistant S. aureus (MRSA) and mycobacteria. The 3,4-dichloro substitution enhances lipophilicity (logP ~5.2), correlating with improved membrane penetration .

- BD 1008 and BD 1047: These σ-receptor ligands contain a 3,4-dichlorophenethylamine backbone. While structurally distinct from azetidinones, they highlight the pharmacological relevance of the 3,4-dichlorophenyl group in central nervous system (CNS) targeting .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated and Experimental Properties

Insights :

- The higher logP of 3,4-dichlorocinnamanilides correlates with their enhanced membrane permeability and antibacterial potency .

- The relatively lower PSA of azetidinones suggests better blood-brain barrier penetration, aligning with CNS applications observed in dichlorophenyl-containing drugs like BD 1008 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.